

# SR-4835: A Technical Guide to its CDK12/CDK13 Selectivity Profile

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## Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

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## Introduction

**SR-4835** is a potent and highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] Its development as a chemical probe and potential therapeutic agent stems from its ability to induce a "BRCAness" phenotype in cancer cells, thereby sensitizing them to DNA-damaging agents and PARP inhibitors. This guide provides a comprehensive overview of the selectivity profile of **SR-4835**, detailing its activity against its primary targets and a broader range of kinases. It also outlines the experimental protocols used to determine these activities and visualizes the key mechanisms of action.

## Data Presentation: Quantitative Selectivity Profile

The selectivity of **SR-4835** has been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

### Table 1: Potency of SR-4835 against Primary Targets (CDK12 and CDK13)

Target	Assay Type	Value	Reference(s)
CDK12	IC50 (ADP-Glo)	99 ± 10.5 nM	[2]
CDK12	Kd (DiscoverX)	98 nM	[2]
CDK13	Kd (Binding Assay)	4.9 nM	[1]

## Table 2: Selectivity of SR-4835 against a Panel of over 450 Kinases

**SR-4835** was profiled against a large panel of over 450 kinases at a concentration of 10 µM and was found to be highly selective for CDK12 and CDK13.[2] While the complete dataset is not publicly available in a tabular format, key off-targets with measurable binding affinities were identified.

Off-Target	Assay Type	Kd Value	Reference(s)
GSK3B	Binding Affinity	810 nM	[2]
GSK3A	Binding Affinity	1.2 µM	[2]
CDK6	Binding Affinity	5.1 µM	[2]

## Table 3: Activity of SR-4835 against other CMGC Group Kinases

Further studies have investigated the selectivity of **SR-4835** against the CMGC group of kinases, which includes CDKs, MAPKs, GSK3, and CDK-like kinases.

Kinase	Inhibition Observed	IC50	Reference(s)
CDK10	Moderate, approximately 10-fold lower potency than for CDK12/13	Not specified	[3]
CDK7, CDK8, CDK9	No significant inhibitory activity	Not applicable	[3]
DYRK family	No significant inhibitory activity	Not applicable	[3]
HIPK family	No significant inhibitory activity	Not applicable	[3]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key experiments used to characterize the selectivity profile of **SR-4835**.

### In Vitro Kinase Inhibition Assay (Radioactive [<sup>32</sup>P]-ATP)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

- Recombinant active CDK12/CycK or CDK13/CycK complex
- Kinase assay buffer (50 mM HEPES pH 7.6, 34 mM KCl, 7 mM MgCl<sub>2</sub>, 5 mM β-glycerol phosphate, 2.5 mM DTE)
- [<sup>γ</sup>-<sup>32</sup>P]ATP
- Cold ATP

- Substrate (e.g., GST-tagged RNA Polymerase II C-terminal domain (GST-CTD))
- **SR-4835** (serial dilutions)
- SDS-PAGE loading dye
- SDS-PAGE gels
- Phosphorimager system

#### Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, 0.2  $\mu\text{M}$  of the recombinant kinase, and the desired concentration of **SR-4835** or DMSO vehicle control.
- Pre-incubate the mixture for 5 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 0.2 mM) and [ $\gamma$ - $^{32}\text{P}$ ]ATP, along with the substrate (e.g., 100  $\mu\text{M}$  pS7-CTD).
- Incubate the reaction for 60 minutes at 30°C.
- Terminate the reaction by adding SDS-PAGE loading dye.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated substrate using a phosphorimager system.
- Quantify the band intensities to determine the extent of inhibition at each **SR-4835** concentration and calculate the  $\text{IC}_{50}$  value using a sigmoidal dose-response curve.[3]

## ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

#### Materials:

- Recombinant active CDK12/CycK

- Kinase assay buffer
- ATP
- Substrate (e.g., a generic kinase substrate)
- **SR-4835** (serial dilutions)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Opaque-walled multiwell plates
- Luminometer

Procedure:

- Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and kinase assay buffer.
- Add serial dilutions of **SR-4835** or DMSO vehicle control to the wells.
- Initiate the reaction by adding ATP.
- Incubate the plate at the optimal temperature and time for the kinase reaction.
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value from the dose-response curve.

## KINOMEScan™ Broad Kinase Panel Screening (DiscoverX)

This is a competition binding assay used to determine the binding affinity of a compound to a large panel of kinases.

Materials:

- DNA-tagged kinases
- Immobilized, active-site directed ligands
- **SR-4835**
- Quantitative PCR (qPCR) reagents

Procedure:

- A panel of DNA-tagged kinases is used.
- In the absence of a competitor, the kinase binds to an immobilized ligand.
- **SR-4835** is added as a competitor. If **SR-4835** binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the solid support is measured via qPCR of the attached DNA tag.
- The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.
- For compounds showing significant binding, a  $K_d$  (dissociation constant) is determined by running the assay with a range of compound concentrations.

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

- Cultured cells (e.g., a relevant cancer cell line)
- **SR-4835**
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- PCR thermocycler
- Western blotting reagents (antibodies against the target protein and loading control)

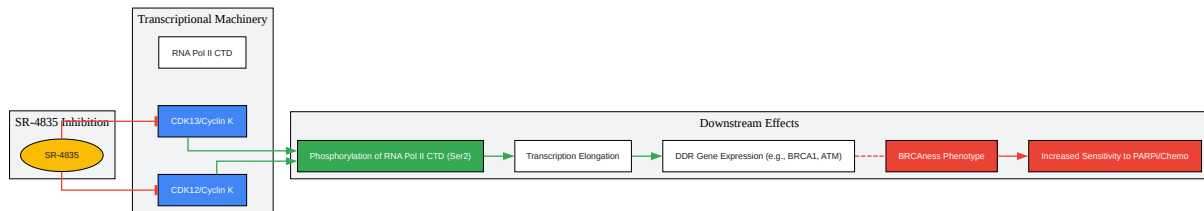
Procedure:

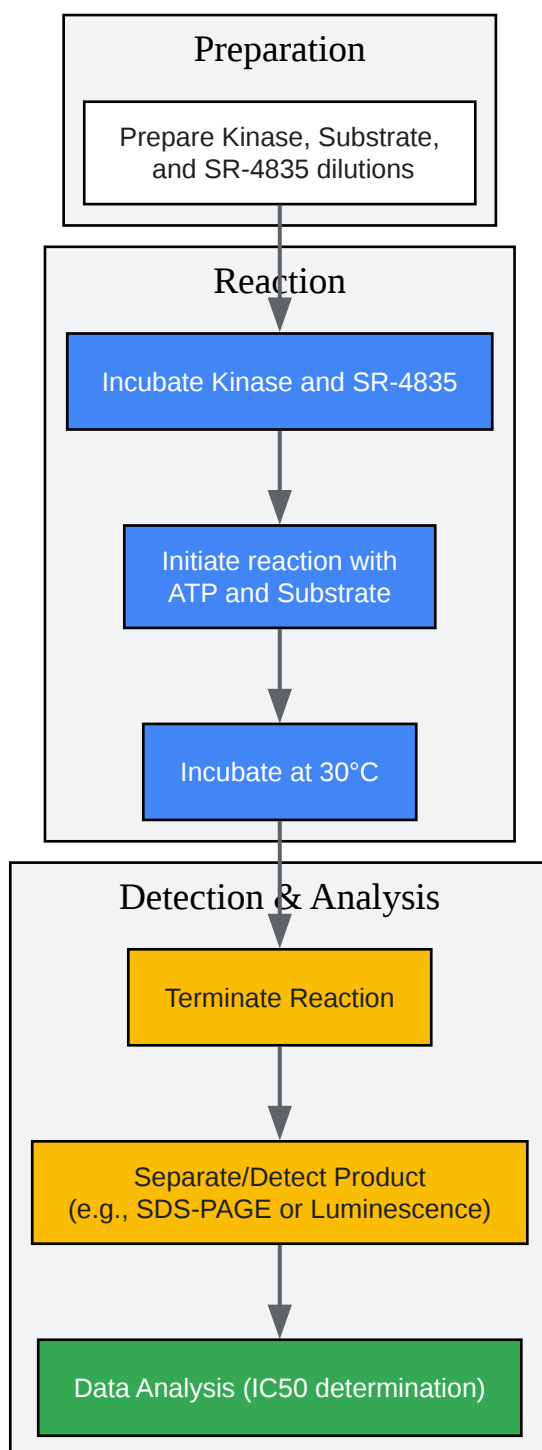
- Treat cultured cells with **SR-4835** or a vehicle control for a specified time.
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension and heat the aliquots to a range of different temperatures in a PCR thermocycler for a short duration (e.g., 3 minutes).
- Lyse the cells by freeze-thawing or with a lysis buffer.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
- Analyze the amount of the target protein (e.g., CDK12) remaining in the soluble fraction by Western blotting.
- A shift in the melting curve to a higher temperature in the **SR-4835**-treated samples compared to the control indicates that **SR-4835** has bound to and stabilized the target protein.

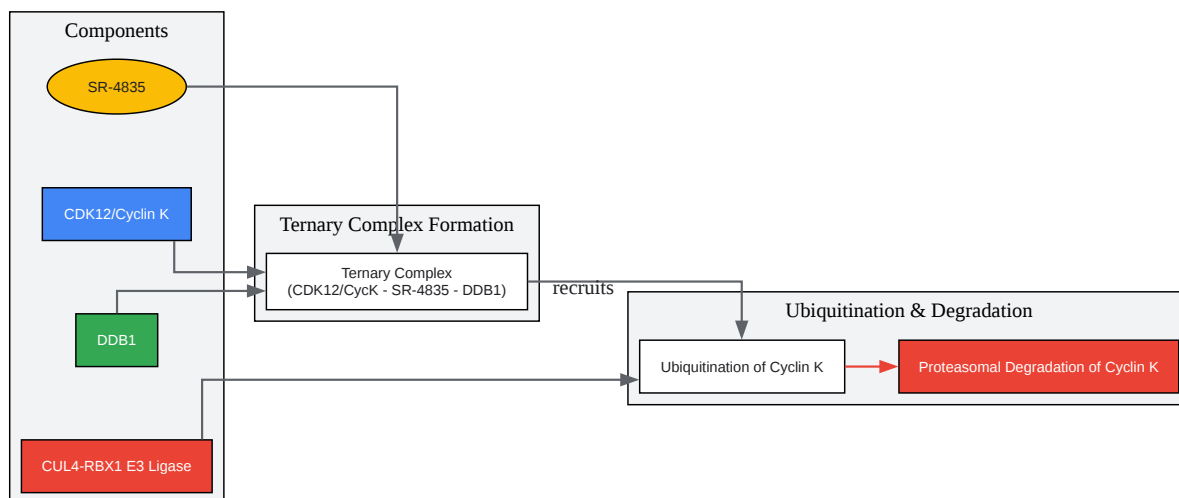
## Mandatory Visualizations

### Signaling Pathway of SR-4835 Action









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